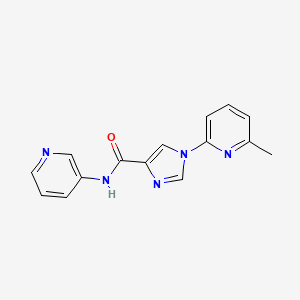

1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

1-(6-methylpyridin-2-yl)-N-pyridin-3-ylimidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13N5O/c1-11-4-2-6-14(18-11)20-9-13(17-10-20)15(21)19-12-5-3-7-16-8-12/h2-10H,1H3,(H,19,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DNDXLTGZQWNZNF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)N2C=C(N=C2)C(=O)NC3=CN=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13N5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. These methods allow for the efficient construction of the imidazole and pyridine rings. Common reagents used in these reactions include aldehydes, amines, and nitriles .

Industrial Production Methods

Industrial production of this compound may involve large-scale multicomponent reactions and condensation reactions under controlled conditions. The use of catalysts and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine rings

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and halides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce reduced imidazole derivatives .

Scientific Research Applications

1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide has diverse applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer activities.

Industry: Utilized in the development of new materials and chemical sensors

Mechanism of Action

The mechanism of action of 1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analog: X77 (N-(4-tert-butylphenyl)-N-[(1R)-2-(cyclohexylamino)-2-oxo-1-(pyridin-3-yl)ethyl]-1H-imidazole-4-carboxamide)

X77, a well-characterized Mpro inhibitor, shares the imidazole-4-carboxamide core with the target compound but differs in substituents (Figure 1):

- R1 : X77 has a 4-tert-butylphenyl group, whereas the target compound substitutes this with a 6-methylpyridin-2-yl group.

- R2: X77 incorporates a cyclohexylamino-oxoethyl chain linked to pyridin-3-yl, while the target compound directly attaches pyridin-3-yl via a carboxamide bond.

Functional Implications :

- Binding Affinity: X77 forms hydrogen bonds with GLU166 (2.721 Å) and GLY143 (3.202 Å) in Mpro’s active site, achieving a MolDock score of -156.913 and rerank score of -121.296 .

- Solubility : The tert-butyl group in X77 increases hydrophobicity, whereas the pyridine rings in the target compound could improve aqueous solubility.

Table 1: Structural and Binding Comparison

Other Analogs and Derivatives

Compound 41: 3-Methyl-N-(1-(2-methyl-1H-imidazol-4-yl)ethyl)-4-((6-(trifluoromethyl)pyridin-3-yl)methyl)-1H-pyrrole-2-carboxamide

- Structural Differences : Replaces the imidazole core with pyrrole and introduces a trifluoromethylpyridine group.

- Activity : While synthesized in 35% yield, its biological activity against Mpro remains uncharacterized . The trifluoromethyl group may enhance metabolic stability compared to the target compound’s methylpyridine.

(E)-N-(3-methylbutyl)-1-(pyridin-3-yl)methanimine ()

- Relevance: Shares the pyridin-3-yl motif but lacks the imidazole-carboxamide scaffold. Demonstrated fruity/pear aroma, highlighting the versatility of pyridine derivatives in non-therapeutic applications .

Biological Activity

1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anticancer and antibacterial research. This article reviews the biological activity of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

The compound is characterized by its imidazole core fused with pyridine rings, which are known to enhance biological activity. The molecular formula is , and it has a molecular weight of approximately 244.26 g/mol.

| Property | Value |

|---|---|

| Molecular Formula | C13H12N4O |

| Molecular Weight | 244.26 g/mol |

| IUPAC Name | This compound |

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing imidazole and pyridine moieties. For instance, a study evaluating various pyridine derivatives demonstrated significant antiproliferative activity against cancer cell lines such as HeLa and A549, with some derivatives achieving IC50 values as low as 0.021 μM .

Case Study: Antiproliferative Effects

In one notable study, researchers synthesized a series of imidazole derivatives, including those similar to this compound. These compounds were tested against multiple cancer cell lines, revealing that structural modifications significantly impacted their efficacy. The presence of hydroxyl groups and specific substitutions on the pyridine rings were correlated with enhanced activity, suggesting that further optimization could yield more potent derivatives .

Antibacterial Activity

The antibacterial properties of imidazole derivatives have also been extensively studied. Compounds related to this compound exhibited promising antibacterial activity against various strains, with minimum inhibitory concentrations (MIC) reported in the range of 0.5 to 2 μg/mL for some derivatives .

Research Findings on Antibacterial Efficacy

A recent synthesis of related compounds revealed that several exhibited moderate to strong antibacterial activity without significant cytotoxic effects on human cell lines. For instance, one derivative showed an MIC of 0.5 μg/mL against Staphylococcus aureus while maintaining low toxicity in HepG2 cells . This indicates a favorable therapeutic index for these compounds.

The biological activity of this compound can be attributed to its ability to interact with specific biological targets:

- Enzyme Inhibition : Compounds with imidazole rings often act as enzyme inhibitors, potentially targeting kinases or other critical enzymes involved in cancer progression.

- DNA Interaction : The planar structure may facilitate intercalation into DNA, disrupting replication in cancer cells.

- Membrane Disruption : Some derivatives have shown the ability to disrupt bacterial membranes, leading to cell lysis.

Q & A

Q. What spectroscopic and analytical methods are essential for characterizing the structure of 1-(6-methylpyridin-2-yl)-N-(pyridin-3-yl)-1H-imidazole-4-carboxamide?

Answer: Key methods include:

- Nuclear Magnetic Resonance (NMR):

- 1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.35–7.16 ppm in imidazole derivatives ).

- 13C-NMR confirms carbon backbone and substituent effects (e.g., carbonyl carbons at δ 166–171 ppm in carboxamides ).

- High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (e.g., [M+H]+ with <2 ppm error ).

- Infrared (IR) Spectroscopy: Detects functional groups (e.g., C=O stretch at ~1650–1700 cm⁻¹ in carboxamides ).

Q. How is the purity of this compound validated during synthesis?

Answer:

- HPLC: Achieves >98% purity via reverse-phase chromatography, as demonstrated for structurally related imidazole-4-carboxamides .

- Melting Point Analysis: Sharp, consistent melting points (e.g., 237–295°C in pyridazine analogs ) indicate homogeneity.

- Elemental Analysis (CHN): Confirms stoichiometric ratios (e.g., ±0.4% deviation ).

Advanced Research Questions

Q. How can reaction conditions be optimized to improve synthetic yields of imidazole-4-carboxamide derivatives?

Answer: Key strategies include:

- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in carboxamide formation .

- Catalyst Use: Pd-based catalysts improve coupling reactions (e.g., Suzuki-Miyaura for pyridyl substituents ).

- Temperature Control: Reflux conditions (e.g., 80–110°C) balance reactivity and side reactions .

- Purification Techniques: Gradient column chromatography resolves structurally similar byproducts .

Q. How can contradictory NMR data in structural elucidation be resolved?

Answer:

- 2D-NMR Techniques:

- Isotopic Labeling: 15N/13C labeling aids in tracking nitrogen/carbon environments in heterocycles .

Q. What methodologies are recommended for assessing structure-activity relationships (SAR) of this compound?

Answer:

- Functional Group Modifications:

- Vary substituents at the pyridyl or imidazole positions (e.g., electron-withdrawing groups enhance bioactivity in benzimidazole analogs ).

- Biological Assays:

- Computational Modeling:

Q. Table 1. Example SAR Data for Imidazole Derivatives

| Derivative | Substituent (R) | IC50 (µM) | Reference |

|---|---|---|---|

| 5cb (Chlorophenyl) | 4-Cl | 0.21 | |

| 5cp (Phenyl) | H | 0.77 | |

| 6a (Methyltriazole) | CH3 | 0.15 |

Q. How can computational tools aid in predicting metabolic stability or toxicity?

Answer:

- ADMET Prediction:

- SwissADME: Estimates logP, bioavailability, and P-glycoprotein substrate potential .

- ProTox-II: Predicts hepatotoxicity and mutagenicity based on structural alerts (e.g., nitro groups ).

- Metabolic Pathway Simulation: CYP450 enzyme models identify likely oxidation sites (e.g., pyridyl N-oxidation ).

Q. What experimental designs address discrepancies in biological activity across studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.